REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[N:3]=1
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1h
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
3h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Maintain the temperature between 60 and 70°
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
By TLC (70/30 hex/EtOAc) is consumed
|
Type
|
ADDITION
|
Details
|
The product mixture was poured into 600 mL of ice/water, from which the product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
This material was filtered
|
Type
|
WASH
|
Details
|
washed with 3×200 mL of cold water
|
Type
|
CUSTOM
|
Details
|
After drying in the filter funnel in a stream of air
|
Type
|
CUSTOM
|
Details
|
the remaining water was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |